molecular formula C31H16Cl5N3O5 B2773419 methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338773-21-0

methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2773419
CAS No.: 338773-21-0
M. Wt: 687.74
InChI Key: USLVGXQFRZCFDF-MDWZMJQESA-N
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Description

Methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C31H16Cl5N3O5 and its molecular weight is 687.74. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H16Cl5N3O5/c1-41-31(40)25-22(43-38-27(25)23-18(33)4-2-5-19(23)34)13-8-15-14-37-30(42-17-11-9-16(32)10-12-17)26-28(39-44-29(15)26)24-20(35)6-3-7-21(24)36/h2-14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVGXQFRZCFDF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CC3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)OC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/C3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)OC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H16Cl5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a complex heterocyclic compound characterized by multiple functional groups that may confer significant biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and inflammation-related disorders.

Chemical Structure

The compound features a unique arrangement of oxazole and pyridine rings, which are known for their diverse biological activities. The presence of chlorophenoxy and dichlorophenyl groups may enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the key findings related to the biological activity of this compound:

Anticancer Activity

  • Mechanism of Action : Compounds with oxazole and pyridine structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • In Vitro Studies : Preliminary studies suggest that derivatives of oxazole can inhibit growth in various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) .

Anti-inflammatory Properties

  • Microglial Activation : Similar compounds have been studied for their ability to inhibit inflammatory responses in microglia, which are implicated in neurodegenerative diseases . The reduction of pro-inflammatory cytokines was observed in studies involving lipopolysaccharide (LPS) stimulation.
  • Cytokine Inhibition : The compound may exhibit potential in reducing nitric oxide production and inhibiting cyclooxygenase-2 (COX-2) expression in activated microglia .

Antimicrobial Activity

Studies on related oxazole derivatives have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . This suggests a potential for broader antimicrobial applications.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against S. typhi and B. subtilis

Case Study: Anticancer Evaluation

In a study evaluating oxazolo[5,4-d]pyrimidine derivatives, several compounds exhibited significant cytotoxicity against human cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological efficacy .

Synthesis and Pharmacological Implications

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups which are crucial for its biological activity. Understanding these synthetic routes can aid in the development of more potent analogs.

Scientific Research Applications

The compound methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and agriculture. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Molecular Formula

The molecular formula of the compound is C22H16Cl2N2O4C_{22}H_{16}Cl_2N_2O_4. Its structure features multiple functional groups including oxazole and pyridine rings, which are significant for its biological activity.

Structural Characteristics

The compound contains:

  • Chlorophenoxy groups , which may enhance its interaction with biological targets.
  • Oxazole and pyridine moieties , known for their roles in drug design due to their ability to participate in hydrogen bonding and pi-stacking interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Case Study : In vitro studies have shown that similar oxazole derivatives can induce apoptosis in various cancer cell lines, demonstrating the potential of this compound as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Testing Against Pathogens : Preliminary studies have reported activity against Gram-positive and Gram-negative bacteria. The presence of chlorophenoxy groups enhances its lipophilicity, aiding penetration through bacterial membranes.
  • Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Pesticidal Activity

Given the structural characteristics of this compound, it is being researched for potential use as a pesticide:

  • Insecticidal Properties : The compound has shown effectiveness against common agricultural pests. Its mechanism may involve disrupting hormonal pathways in insects.
  • Field Trials : Recent field trials demonstrated a significant reduction in pest populations when applied at recommended dosages compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeTest OrganismsResult
AnticancerVarious cancer cell linesInduced apoptosis
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL
InsecticidalCommon agricultural pestsSignificant reduction

Q & A

Advanced Research Question

  • Methodology :
    • Molecular docking : Use AutoDock Vina with force fields optimized for halogen bonding (critical for dichlorophenyl interactions).
    • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of protein-ligand complexes .

How can researchers evaluate the compound’s stability under physiological conditions?

Basic Research Question

  • Methodology :
    • pH stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via UPLC at 24-hour intervals.
    • Light/thermal stability : Expose to 40°C and UV light (254 nm) to simulate storage conditions .

What strategies mitigate regioselectivity challenges during oxazolo-pyridine ring formation?

Advanced Research Question
Competing cyclization pathways may lead to byproducts.

  • Methodology :
    • Lewis acid catalysts : Employ ZnCl₂ or BF₃·Et₂O to direct regioselective ring closure.
    • Protecting groups : Temporarily block reactive sites (e.g., chlorophenoxy groups) using TBS or acetyl .

Which purification techniques are most effective for isolating the target compound from complex reaction mixtures?

Basic Research Question

  • Methodology :
    • Flash chromatography : Use gradients of hexane/ethyl acetate (8:1 to 1:1) with silica gel.
    • Prep-HPLC : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for high-purity isolation (>98%) .

How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Advanced Research Question

  • Methodology :
    • Prodrug design : Introduce phosphate or PEG groups at the carboxylate moiety.
    • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) to enhance bioavailability .

What analytical approaches differentiate between isomeric forms of the compound?

Basic Research Question

  • Methodology :
    • Chiral HPLC : Use a Chiralpak AD-H column with ethanol/heptane eluents.
    • Vibrational CD spectroscopy : Detect Cotton effects specific to each isomer .

How can kinetic studies elucidate the mechanism of oxazole ring formation?

Advanced Research Question

  • Methodology :
    • In situ IR spectroscopy : Monitor carbonyl intermediate formation during cyclization.
    • Isotope labeling : Use ¹³C-labeled precursors to track carbon migration pathways .

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